3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine

描述

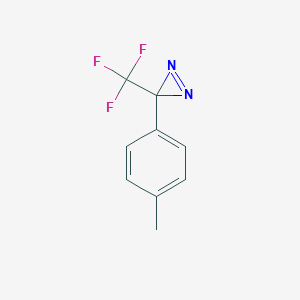

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a trifluoromethyl group and a tolyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a tolyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine can undergo various types of chemical reactions, including:

Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.

Substitution reactions: The trifluoromethyl and tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Photolysis: UV light sources, often in the presence of a solvent like acetonitrile.

Substitution reactions: Reagents such as halides, nucleophiles, and catalysts like palladium or copper complexes.

Major Products Formed

Photolysis: Formation of a carbene intermediate that can react with nearby molecules.

Substitution reactions: Various substituted derivatives depending on the reagents used.

科学研究应用

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is used in several scientific research applications:

Chemistry: As a photoaffinity label to study molecular interactions and binding sites.

Biology: To investigate protein-ligand interactions and map active sites.

Medicine: Potential use in drug discovery and development to identify target proteins.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The primary mechanism of action for 3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon photolysis. This carbene can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.

相似化合物的比较

Similar Compounds

- 3-(4-Methylphenyl)-3-(trifluoromethyl)diazirine

- 3-(Phenyl)-3-(trifluoromethyl)diazirine

- 3-(4-Chlorophenyl)-3-(trifluoromethyl)diazirine

Uniqueness

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a trifluoromethyl group and a tolyl group, which can influence its reactivity and the types of interactions it can participate in. Compared to other diazirines, it may offer different photochemical properties and reactivity profiles, making it suitable for specific applications in research and industry.

生物活性

3-(p-Tolyl)-3-(trifluoromethyl)-3H-diazirine, commonly referred to as a trifluoromethyl phenyl diazirine, is a compound known for its unique photochemical properties. This diazirine derivative is utilized extensively in biological research, particularly in photoaffinity labeling (PAL) studies. Its ability to generate reactive carbene species upon UV activation makes it valuable for covalently tagging biomolecules, facilitating the study of protein interactions and dynamics.

The trifluoromethyl group in this compound enhances the stability of the diazirine ring and influences its reactivity. The compound is characterized by:

- Stability : The presence of the trifluoromethyl group prevents rearrangements that typically occur in aliphatic diazirines, allowing for more efficient carbene insertion pathways .

- Reactivity : Upon UV irradiation, the diazirine undergoes photolysis to form a carbene, which can insert into various biomolecules, including proteins and nucleic acids .

The biological activity of this compound primarily stems from its ability to generate reactive carbenes upon UV activation. These carbenes can covalently bond with nucleophilic sites on proteins, leading to:

- Covalent Labeling : The formation of stable covalent bonds with amino acid residues such as cysteine, tyrosine, and aspartate .

- Protein Interaction Studies : By attaching to specific proteins, researchers can track interactions and localizations within cellular environments.

Case Studies

-

Protein Labeling Efficiency :

A study investigated the labeling preferences of various diazirines with amino acids and proteins. It was found that this compound showed a broad reactivity profile across all 20 amino acids, indicating its utility in diverse labeling applications . -

Photostability and Solubility :

Comparative studies highlighted that modified diazirines exhibited enhanced solubility and stability under ambient light conditions compared to traditional diazirines. For instance, a pyridine-substituted variant demonstrated significantly lower decomposition rates under light exposure than this compound .

Data Tables

| Property | This compound | Modified Variants (e.g., Pyridine) |

|---|---|---|

| Aqueous Solubility (mg/mL) | 0.1 | Up to 250 |

| Photodecomposition Rate | Significant after 7 days | Negligible after 30 days |

| Labeling Efficiency (%) | 10-15% with acidic residues | Consistent across all amino acids |

Research Findings

Recent research has emphasized the importance of trifluoromethyl phenyl diazirines in understanding protein dynamics through PAL techniques. Notably:

- The carbene generated from this compound was shown to effectively label proteins in live cells, providing insights into real-time protein interactions .

- The compound's photochemical properties were exploited to develop new methodologies for studying protein conformational changes upon ligand binding .

属性

IUPAC Name |

3-(4-methylphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEBDXPEMDZNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236598 | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87736-85-4 | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the implications of the observed elimination and hydrolysis reactions for the use of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine in photoaffinity probes?

A: The study reveals that the photoinsertion products of 3-(4-Tolyl)-3-(trifluoromethyl)diazirine, specifically those resulting from reactions with amines, can undergo further reactions leading to the regeneration of the original amine. [] This finding suggests that in biological systems, where various enzymes and pH conditions exist, the photolabeled targets might be prone to similar elimination and hydrolysis reactions. Consequently, the use of this compound in photoaffinity probes might be limited, particularly for obtaining definitive primary sequence data, as the initial labeling event might be reversed under physiological conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。